molecular formula C14H26O2 B12758470 Tsuzuic acid CAS No. 7089-44-3

Tsuzuic acid

Cat. No.: B12758470
CAS No.: 7089-44-3
M. Wt: 226.35 g/mol
InChI Key: CUVLOCDGQCUQSI-KHPPLWFESA-N
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Description

Tsuzuic acid, also known by its IUPAC name (Z)-tetradec-4-enoic acid, is a long-chain fatty acid with the molecular formula C14H26O2. It is characterized by the presence of a double bond at the fourth carbon atom in the chain, giving it a unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tsuzuic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of tetradecynoic acid, which introduces a double bond at the desired position. The reaction typically uses a palladium catalyst under controlled hydrogenation conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as certain plant oils, followed by purification processes. The extraction process may include solvent extraction, distillation, and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tsuzuic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The double bond in this compound can be reduced to form tetradecanoic acid using hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: The carboxyl group of this compound can participate in nucleophilic substitution reactions, forming esters and amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Tetradecanoic acid.

    Substitution: Esters and amides.

Scientific Research Applications

Tsuzuic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tsuzuic acid exerts its effects involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a ligand for certain receptors and enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

    Oleic Acid: Another long-chain fatty acid with a double bond at the ninth carbon atom.

    Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbon atoms.

    Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the seventh carbon atom.

Uniqueness of Tsuzuic Acid: this compound is unique due to its specific double bond position and its role in certain metabolic pathways. Unlike oleic and linoleic acids, which are more common in dietary sources, this compound is less prevalent and has distinct biological functions and industrial applications.

Properties

CAS No.

7089-44-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(Z)-tetradec-4-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-11H,2-9,12-13H2,1H3,(H,15,16)/b11-10-

InChI Key

CUVLOCDGQCUQSI-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCCC/C=C\CCC(=O)O

Canonical SMILES

CCCCCCCCCC=CCCC(=O)O

physical_description

Solid

Origin of Product

United States

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